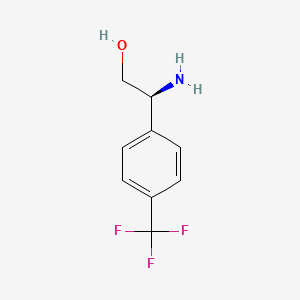

(S)-2-氨基-2-(4-(三氟甲基)苯基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol” is a chemical compound. It is an organofluorine compound that contains a benzene ring substituted with one or more trifluoromethyl groups . The compound is related to (S)-1- (4- (Trifluoromethyl)phenyl)ethanol, which has a molecular weight of 190.17 .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, an efficient strategy to improve the asymmetric reduction of 4- (trifluoromethyl)acetophenone to ®-1- [4- (trifluoromethyl)phenyl]ethanol by the recombinant E. coli LXCAR-S154Y as a biocatalyst was described . Another study reported the high-efficient production of (S)-1- [3,5-Bis (trifluoromethyl)phenyl]ethanol via whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system .

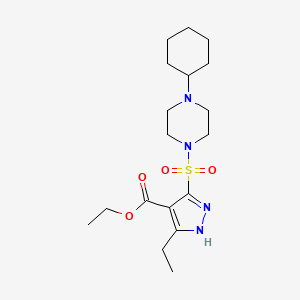

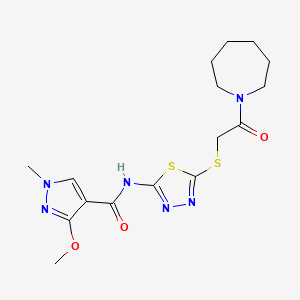

Molecular Structure Analysis

The molecular structure of the compound can be analyzed based on its molecular formula, C9H9F3O . The compound belongs to the class of organic compounds known as trifluoromethylbenzenes .

科学研究应用

Kinetic Resolution of Enantiomers

- Application : Researchers have achieved kinetic resolution of (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol enantiomers through lipase-catalyzed transesterification in organic solvents. Lipase PS from Pseudomonas cepacia serves as the biological catalyst, with vinyl acetate as the acyl donor. Under optimized conditions, the enantiomeric excess of the remaining substrate (ees) exceeds 99.0%, demonstrating efficient resolution .

Molecularly Imprinted Polymers (MIPs)

- Application : The deposition of thiophene derivatives containing a –PhCF3 group via in situ electrochemical oxidation on electrode surfaces offers a promising alternative for creating MIPs .

Biocatalytic Preparation of Optically Pure Compounds

- Application : Hydrophilic solvents can induce changes in the secondary and tertiary structure of enzymes during biocatalytic processes. These solvents play a role in the efficient preparation of optically pure compounds, including (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol .

Pharmaceutical Synthesis

属性

IUPAC Name |

(2S)-2-amino-2-[4-(trifluoromethyl)phenyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJAPRZLEXCFHF-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CO)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-bromobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2421779.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2421780.png)

![methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate](/img/structure/B2421782.png)

![3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2421783.png)

![9-(2-ethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2421789.png)

![3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2421791.png)

![8-cyclopentyl-3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2421793.png)